ELND006
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Overview
Description
Preparation Methods
The synthesis of ELND006 involves a series of chemical reactions emphasizing diversity and chirality. The compound is prepared through a synthetic strategy that includes the use of hydrophilic, non-aqueous solvents to solubilize poorly soluble compounds . The industrial production methods for this compound involve the development of nanosuspension formulations to improve its oral bioavailability and reduce food effects .
Chemical Reactions Analysis
ELND006 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can undergo substitution reactions, particularly involving its fluorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ELND006 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying γ-secretase inhibition and its effects on amyloid beta generation.
Biology: Investigated for its role in modulating neuronal signaling and stem cell pathways.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to reduce amyloid beta levels.
Mechanism of Action
ELND006 exerts its effects by selectively inhibiting γ-secretase, an enzyme responsible for the generation of amyloid beta (Aβ) from amyloid precursor protein (APP). By inhibiting γ-secretase, this compound reduces the production of Aβ while sparing Notch signaling, which is crucial for various cellular processes . The molecular targets of this compound include the γ-secretase complex and the amyloid precursor protein pathway .
Comparison with Similar Compounds
ELND006 is compared with other γ-secretase inhibitors such as Semagacestat, Begacestat, and Avagacestat. While all these compounds aim to reduce amyloid beta levels, this compound is unique in its ability to selectively inhibit Aβ generation while sparing Notch signaling . This selectivity reduces the potential for adverse effects associated with Notch inhibition, making this compound a promising candidate for Alzheimer’s disease treatment .
Similar compounds include:
- Semagacestat
- Begacestat
- Avagacestat
- ELND007 (an analog of this compound)
Each of these compounds has its own unique properties and efficacy profiles, but this compound stands out due to its metabolic stability and selective inhibition of amyloid beta generation .
Properties
CAS No. |
1333990-84-3 |
---|---|
Molecular Formula |
C20H14F5N3O2S |
Molecular Weight |
455.4 |
IUPAC Name |
(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27)/t19-/m1/s1 |
InChI Key |
XODSHWXKSMPDRP-LJQANCHMSA-N |
SMILES |
C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ELND006; ELND-006; ELND 006. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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